4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group. This compound is known for its stability and rigidity, making it an interesting subject for various chemical studies and applications .
Preparation Methods
The synthesis of 4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition reaction, which is used to create the bicyclic structure. This reaction is often carried out under specific conditions, such as the presence of ultraviolet light and suitable catalysts . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions for these reactions include the use of strong acids or bases, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Biology: The compound’s stability and unique structure make it a useful tool in studying enzyme interactions and other biological processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.1.1]hexane-1-carboxylic acid: Lacks the methyl group, which can affect its reactivity and applications.
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical behavior and applications .
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-methylbicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-7-2-3-8(4-7,5-7)6(9)10/h2-5H2,1H3,(H,9,10) |
InChI Key |
PZLUGBKGKCVUOM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1)(C2)C(=O)O |
Origin of Product |
United States |
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